molecular formula C20H13ClFN3O3S2 B12119963 6-chloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12119963
M. Wt: 461.9 g/mol
InChI Key: HKICCHVCKNMWLH-UHFFFAOYSA-N
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Description

6-chloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a chromene core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with carbon disulfide and an appropriate halogenated benzyl compound under basic conditions.

    Chromene Core Construction: The chromene core can be synthesized via a cyclization reaction involving a suitable phenol derivative and an α,β-unsaturated carbonyl compound.

    Final Coupling: The thiadiazole and chromene intermediates are then coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the chromene core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Scientific Research Applications

6-chloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide has been explored for various scientific research applications:

    Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its unique structural features and potential biological activities.

    Pharmacology: Studies have investigated its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 6-chloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide involves interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases or kinases. The compound’s anti-inflammatory effects could be due to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its combination of a thiadiazole ring and a chromene core, which imparts unique electronic and steric properties

Properties

Molecular Formula

C20H13ClFN3O3S2

Molecular Weight

461.9 g/mol

IUPAC Name

6-chloro-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H13ClFN3O3S2/c1-10-6-16-13(7-14(10)21)15(26)8-17(28-16)18(27)23-19-24-25-20(30-19)29-9-11-2-4-12(22)5-3-11/h2-8H,9H2,1H3,(H,23,24,27)

InChI Key

HKICCHVCKNMWLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)F

Origin of Product

United States

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